molecular formula C13H24O11 B058620 Methyl 2-O-mannopyranosyltalopyranoside CAS No. 111462-52-3

Methyl 2-O-mannopyranosyltalopyranoside

Cat. No.: B058620
CAS No.: 111462-52-3
M. Wt: 356.32 g/mol
InChI Key: YUAFWDJFJCEDHL-BHRBZLADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-mannopyranosyltalopyranoside is a synthetically produced disaccharide glycoside of scientific interest in carbohydrate chemistry research. With the molecular formula C13H24O11 , this compound features a talopyranoside moiety glycosidically linked to a mannopyranosyl unit. The synthesis of this specific glycoside has been detailed in scientific literature, involving key steps such as the oxidation of a mannopyranoside precursor followed by stereoselective reduction to yield the talopyranoside configuration, and concluding with the removal of protecting groups . Its well-defined structure makes it a valuable standard and intermediate for researchers exploring the synthesis of complex carbohydrate structures . The structural elucidation of this compound and related analogs is typically confirmed using advanced analytical techniques such as ¹³C-NMR spectroscopy . As a specialized chemical, this compound is presented for laboratory research applications. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

111462-52-3

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12-,13+/m1/s1

InChI Key

YUAFWDJFJCEDHL-BHRBZLADSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

111462-52-3

Synonyms

Me 2-O-MPTP
methyl 2-O-mannopyranosyltalopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-O-Allyl-3-O-(2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
  • Structure: Features an allyl group at the 2-O position and acetylated mannose at the 3-O position.
  • Applications : Used as a building block for oligosaccharide synthesis due to its acetyl and allyl protecting groups, enabling regioselective modifications .
  • Key Data : Crystalline structure confirmed via XRD, showing high crystallinity with distinct diffraction patterns (Table 1) .
Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 4)
  • Structure: Octanoyl and p-toluoyl esters at positions 2,3,4 and 6, respectively.
  • Analytical Data: FTIR shows ester carbonyl peaks at 1740 cm⁻¹; NMR signals at δ 2.38 (p-toluoyl) and δ 0.89 (octanoyl terminal CH₃) .
  • Applications : Investigated for antimicrobial and anticancer activity due to lipophilic ester groups enhancing membrane permeability .
Methyl 3-O-Benzyl-6-O-tert-Butyldiphenylsilyl-2-O-α-D-mannopyranosyl-α-D-talopyranoside (Compound 5)
  • Structure : Benzyl and silyl protecting groups at positions 3 and 6 of talose.
  • Synthesis: Intermediate in the preparation of methyl 2-O-mannopyranosyltalopyranoside, removed via hydrogenolysis .
4-Nitrophenyl 3-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside
  • Structure: 4-Nitrophenyl aglycone instead of methyl talopyranoside.
  • Applications : Used in enzymatic assays to study glycosidase activity; nitrophenyl group enables spectrophotometric detection .
Ginsenoside A1 (6-O-(6-Deoxy-α-L-Mannopyranosyl)-β-D-Glucopyranoside)
  • Structure: 6-Deoxy-mannose linked to glucopyranoside.
  • Biological Role: Found in medicinal plants like ginseng; exhibits anti-inflammatory and neuroprotective effects, contrasting with synthetic talopyranoside derivatives .

Physicochemical and Analytical Comparisons

Table 1: Key Analytical Data for Selected Compounds

Compound Name NMR Shifts (δ, ppm) FTIR Peaks (cm⁻¹) XRD Crystallinity Applications
This compound δ 3.38 (talose C1), δ 5.12 (mannose) 3400 (OH), 1070 (C-O) Not reported Oligosaccharide synthesis
Methyl 2-O-allyl-3-O-(acetyl-mannosyl)-mannoside δ 4.89 (allyl), δ 2.02 (acetyl) 1745 (ester C=O) High-intensity lines Glycoconjugate research
Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-mannoside δ 0.89 (CH₃), δ 2.38 (Ar-H) 1740 (ester C=O) Not reported Antimicrobial studies

Preparation Methods

Protection-Deprotection Approach

Protecting groups are critical for directing regioselectivity during glycosylation. A widely cited method involves the use of benzyl (Bn) and tert-butyldiphenylsilyl (TBDPS) groups to block specific hydroxyl positions on the mannose and talose residues. For example:

  • Step 1 : Methyl α-D-mannopyranoside is selectively protected at the 3,4,6-positions using benzyl ethers, leaving the 2-OH group free for glycosylation.

  • Step 2 : The 2-OH group is coupled with a talose donor (e.g., thioglycoside) under N-iodosuccinimide (NIS)/AgOTf activation at −30°C to ensure α-selectivity.

  • Step 3 : Sequential deprotection of benzyl groups via catalytic hydrogenolysis (H₂/Pd-C) yields the final product.

Key Insight : The use of TBDPS at the 6-OH position of mannose prevents undesired side reactions during glycosylation, improving overall yield to ~65%.

Glycosylation Techniques

Glycosylation efficiency hinges on the donor’s activation method and solvent system. Two methods are prominent:

Koenigs-Knorr Glycosylation

  • Donor : Peracetylated talosyl bromide

  • Promoter : Silver triflate (AgOTf)

  • Conditions : Dichloromethane (DCM), 0°C, 12 hours

  • Yield : 58–62%

Thioglycoside Activation

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-talopyranosyl thioethyl

  • Promoter : NIS/AgOTf

  • Conditions : −30°C, anhydrous DCM

  • Yield : 70–75%

Comparison : Thioglycosides offer higher stability and selectivity, reducing side products like orthoesters.

Oxidation-Reduction Sequences

Oxidation of specific hydroxyl groups followed by stereoselective reduction is employed to introduce talose’s unique stereochemistry:

  • Isopropylidenation : Protects cis-diols on mannose.

  • Oxidation : Pyridinium chlorochromate (PCC) converts a secondary alcohol to a ketone.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, establishing the talose configuration.

Example :

  • Substrate : Methyl 3,4,6-tri-O-benzyl-2-O-mannopyranosyl-mannopyranoside

  • Oxidant : PCC in DCM, 25°C, 4 hours

  • Reductant : NaBH₄ in MeOH, 0°C, 1 hour

  • Yield : 82% after purification

Optimization of Reaction Conditions

Reaction parameters significantly impact yield and purity. The table below summarizes optimized conditions for critical steps:

Step Optimal Conditions Yield Purity Source
GlycosylationNIS/AgOTf, −30°C, DCM75%>95%
DeprotectionH₂ (1 atm), Pd-C (10%), MeOH, 25°C, 6h90%98%
Oxidation (PCC)PCC (1.2 eq), DCM, 25°C, 4h85%93%
Reduction (NaBH₄)NaBH₄ (2 eq), MeOH, 0°C, 1h92%97%

Critical Factors :

  • Temperature : Lower temperatures (−30°C) favor α-glycoside formation by slowing anomeric interconversion.

  • Solvent : Anhydrous DCM minimizes hydrolysis of glycosyl donors.

Structural Characterization and Analysis

Post-synthetic validation ensures correct regiochemistry and stereochemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Anomeric protons appear as doublets at δ 4.8–5.2 ppm (J = 3.5–4.0 Hz), confirming α-linkages.

  • ¹³C NMR : Glycosidic carbon signals at δ 95–100 ppm.

Mass Spectrometry (MS)

  • ESI-MS : [M+Na]⁺ peak at m/z 379.2 (calc. 379.1).

X-ray Diffraction (XRD)

  • Crystal Structure : Confirms chair conformation of pyranose rings and equatorial orientation of glycosidic bonds.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three published methods reveals trade-offs between yield, scalability, and complexity:

Method Advantages Disadvantages Yield
Koenigs-KnorrSimple, fewer stepsLow stereoselectivity58%
Thioglycoside ActivationHigh α-selectivity, scalableRequires cryogenic conditions75%
Oxidation-ReductionPrecise stereochemical controlMulti-step, time-intensive70%

Q & A

Q. How to troubleshoot failed NMR assignments for complex glycosides?

  • Strategy :
  • Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals.
  • Compare with spectral databases (e.g., mzCloud) for disaccharide fragments .
  • Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) enhances signal clarity .

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